molecular formula C16H11Cl2NO3S B3127555 Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate CAS No. 338419-32-2

Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B3127555
CAS No.: 338419-32-2
M. Wt: 368.2 g/mol
InChI Key: GMAZGVKVIVXXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C16H11Cl2NO3S and its molecular weight is 368.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate (CAS: 338419-32-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its thieno[2,3-b]pyridine core, which is known for various biological activities. The presence of the 3,4-dichlorophenyl group and the methoxy substituent significantly influences its chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC16H12Cl2N O3S
Molecular Weight368.23 g/mol
IUPAC NameThis compound
CAS Number338419-32-2

Antimicrobial Activity

Research indicates that thieno[2,3-b]pyridine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures were effective against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The mechanism appears to involve inhibition of key metabolic pathways within the bacteria, leading to cell death .

Anticancer Potential

The anticancer activity of this compound has been evaluated in vitro against several cancer cell lines. Notably, compounds with similar thieno[2,3-b]pyridine scaffolds have shown cytotoxic effects on MCF-7 breast cancer cells and other tumor types. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has also been investigated for anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes. This could make it a candidate for treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thieno[2,3-b]pyridine derivatives showed that this compound exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Mycobacterium bovis BCG .
  • Cytotoxicity in Cancer Models : In vitro testing revealed that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value comparable to standard chemotherapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells leads to programmed cell death.
  • Cytokine Modulation : It may modulate inflammatory responses by affecting cytokine production.

Properties

IUPAC Name

methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3S/c1-21-16(20)14-13(10-3-2-6-19-15(10)23-14)22-8-9-4-5-11(17)12(18)7-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAZGVKVIVXXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701146559
Record name Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338419-32-2
Record name Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338419-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701146559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate
Reactant of Route 6
Methyl 3-[(3,4-dichlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.